molecular formula C13H9Cl2NO B231268 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol CAS No. 15674-07-4

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol

Cat. No.: B231268
CAS No.: 15674-07-4
M. Wt: 266.12 g/mol
InChI Key: QUHYROKUZIGSDC-UHFFFAOYSA-N
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Description

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol is a Schiff base compound with the molecular formula C13H9Cl2NO and a molecular weight of 266.12 . Schiff bases are a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. This particular Schiff base is derived from the condensation of 2,5-dichloroaniline and salicylaldehyde. Schiff bases are known for their versatility and have been extensively studied for their applications in various fields, including coordination chemistry, catalysis, and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2,5-dichloroaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for about two hours to ensure complete reaction . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Solvent recovery and recycling would also be integral to the process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenol and imine groups.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives depending on the substituent introduced.

Scientific Research Applications

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol involves its ability to form complexes with metal ions. The imine nitrogen and phenolic oxygen atoms act as donor sites, coordinating with metal ions to form stable complexes . These metal complexes can exhibit various biological activities, including enzyme inhibition and interaction with DNA, leading to their potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol is unique due to the specific positioning of chlorine atoms, which can influence its electronic properties and reactivity. This positioning can enhance its ability to form metal complexes and affect its biological activity compared to other Schiff bases.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHYROKUZIGSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425417
Record name Phenol, 2-[[(2,5-dichlorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15674-07-4
Record name Phenol, 2-[[(2,5-dichlorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(2,5-DICHLOROPHENYLIMINO)-ORTHO-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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